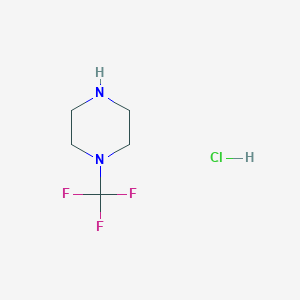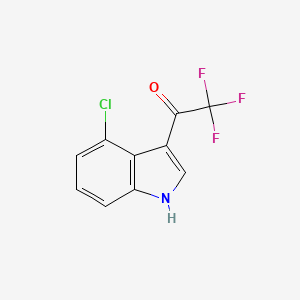
1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product. The steps are usually depicted in a reaction scheme.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Compounds Synthesis : A study demonstrated the synthesis of derivatives involving 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone, which showed significant antibacterial and antifungal activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Synthetic Routes and Chemical Transformations
Synthesis of Substituted Indoles and Indolines : Research indicated the potential of 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone derivatives in synthesizing substituted indoles and indolines. These compounds were formed through intramolecular [4 + 2] cycloadditions and further oxidations, showcasing a versatile method for creating complex indole structures (Dunetz & Danheiser, 2005).
Chemoenzymatic Synthesis of Odanacatib Precursor : A study focused on the chemical synthesis of a series of 1-aryl-2,2,2-trifluoroethanones, including derivatives similar to 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone, to study their bioreduction for potential pharmaceutical applications. This research played a role in developing a stereoselective route towards Odanacatib, an inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Friedel–Crafts Acylation for Alzheimer’s Disease Treatment : Research into the preparation of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, a derivative of 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone, was conducted for its potential use in treating Alzheimer’s disease. The study focused on optimizing Friedel–Crafts acylation reactions and addressing separation challenges for effective production (Wolf, 2008).
Novel Compound Synthesis and Applications
- Creation of Novel Compounds with Biological Activity : A study involved the synthesis of novel compounds using a strategic synthesis approach, starting with 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone derivatives. These compounds exhibited good antimicrobial activities against various bacteria and fungi, showing their potential as therapeutic agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Photochromic and Optical Applications
- Photochromic Organic Compounds : Fluorinated indolylfulgides, including derivatives of 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone, have been studied for their photochromic properties. These compounds are potential candidates for use in optical memory media and optical switches, demonstrating the versatility of this chemical structure in advanced material science (Wolak et al., 2002).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNBWVRFDXMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
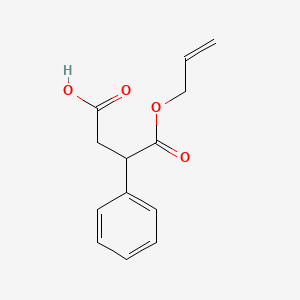
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
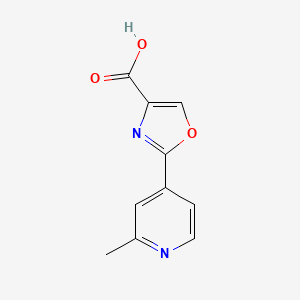
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
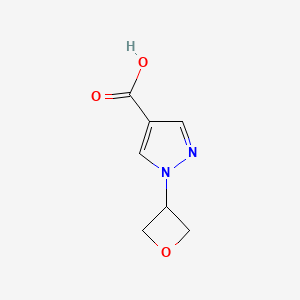
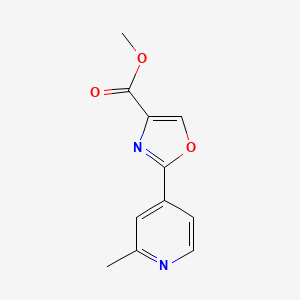
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
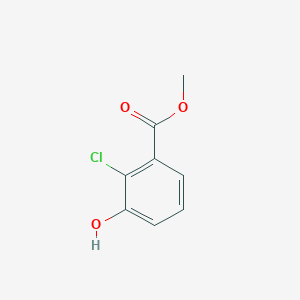
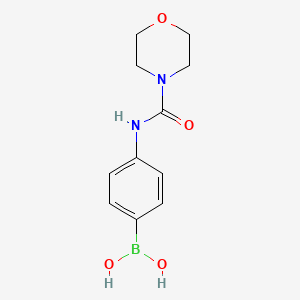
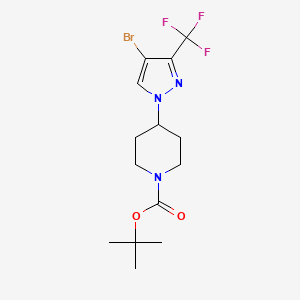
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
